molecular formula C8H18NO2P B14282142 2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one CAS No. 129605-40-9

2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one

Katalognummer: B14282142
CAS-Nummer: 129605-40-9
Molekulargewicht: 191.21 g/mol
InChI-Schlüssel: FISLUUJZZXPFAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom, forming a cyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diethylamine with a chlorophosphine compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphorus-oxygen bond can participate in coordination chemistry. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one is unique due to its cyclic structure containing both phosphorus and oxygen atoms. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

129605-40-9

Molekularformel

C8H18NO2P

Molekulargewicht

191.21 g/mol

IUPAC-Name

N,N-diethyl-5-methyl-2-oxo-1,2λ5-oxaphospholan-2-amine

InChI

InChI=1S/C8H18NO2P/c1-4-9(5-2)12(10)7-6-8(3)11-12/h8H,4-7H2,1-3H3

InChI-Schlüssel

FISLUUJZZXPFAB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P1(=O)CCC(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.